![molecular formula C15H20N2OS B2593688 N-[(4-Benzylthiomorpholin-3-yl)methyl]prop-2-enamide CAS No. 2411293-13-3](/img/structure/B2593688.png)
N-[(4-Benzylthiomorpholin-3-yl)methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-Benzylthiomorpholin-3-yl)methyl]prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the thiomorpholine family and is commonly referred to as BTM.
Wirkmechanismus
The mechanism of action of BTM is not fully understood. However, it has been suggested that BTM may act by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. BTM has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BTM has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that BTM can inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation. Additionally, BTM has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using BTM in lab experiments is its potential therapeutic applications. BTM has been shown to exhibit anti-cancer and anti-inflammatory properties, making it a promising candidate for further research. However, one of the limitations of using BTM in lab experiments is its limited availability and high cost.
Zukünftige Richtungen
There are several future directions for research involving BTM. One area of interest is the development of BTM derivatives with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of BTM and its potential therapeutic applications. Finally, research is needed to investigate the safety and toxicity of BTM in vivo, as well as its potential interactions with other drugs.
Synthesemethoden
The synthesis of BTM involves the reaction of 4-benzylthiomorpholine with propargyl bromide. This reaction results in the formation of BTM as a yellow solid. The purity of the compound can be achieved through recrystallization and further purification techniques.
Wissenschaftliche Forschungsanwendungen
BTM has been studied for its potential use in various fields of scientific research. One of the most promising applications of BTM is in the field of cancer research. BTM has been shown to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells. Additionally, BTM has been studied for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders.
Eigenschaften
IUPAC Name |
N-[(4-benzylthiomorpholin-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS/c1-2-15(18)16-10-14-12-19-9-8-17(14)11-13-6-4-3-5-7-13/h2-7,14H,1,8-12H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIPBHIKYFNAFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CSCCN1CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


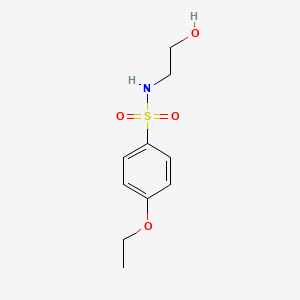
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2593609.png)
![1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B2593610.png)
![1-((3-chlorobenzyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2593611.png)
![N-[[5-(2-ethoxyethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2593612.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2593614.png)
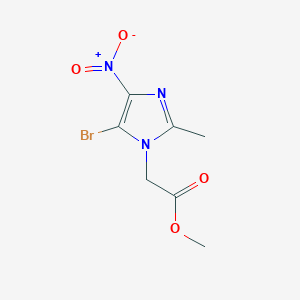
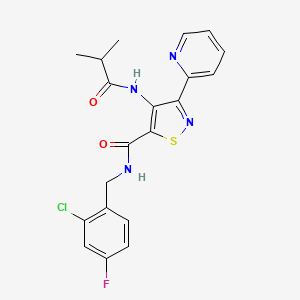
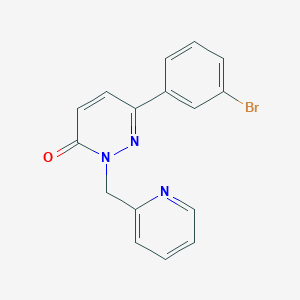
![1-[1-(4-Fluorophenyl)-2,5-dimethyl-3-pyrrolyl]-2-(4-methyl-1-piperidinyl)ethanone](/img/structure/B2593621.png)
![4-chloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2593624.png)
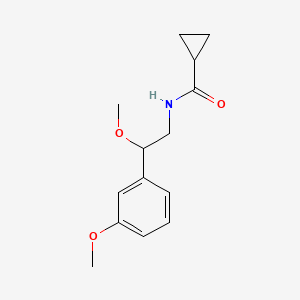
![1-Methyl-1,4-dihydropyrrolo[2',3',4,5]pyrano[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2593627.png)